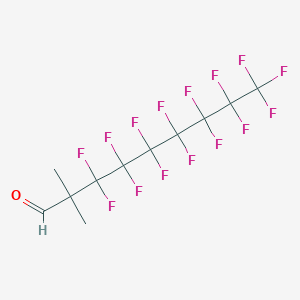
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a compound of interest in various scientific fields. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, such as high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal typically involves the introduction of fluorine atoms into the carbon chain. One common method is the fluorination of a suitable precursor using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. The precursor compounds are subjected to fluorination in specialized reactors designed to handle highly reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The final product is then purified using distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of high-performance materials, such as fluoropolymers and coatings, due to its high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal exerts its effects is primarily through its interaction with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. This electronegativity can lead to strong interactions with other molecules, affecting their chemical behavior. The compound can also act as a strong electron-withdrawing group, influencing the reactivity of adjacent functional groups.
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal can be compared with other highly fluorinated compounds, such as:
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 2-Perfluorohexyl)ethyl methacrylate
These compounds share similar properties, such as high thermal stability and chemical resistance, but differ in their specific applications and reactivity. The unique structure of this compound, with its multiple fluorine atoms, makes it particularly useful in applications requiring extreme chemical resistance and stability.
Properties
CAS No. |
56778-57-5 |
|---|---|
Molecular Formula |
C11H7F15O |
Molecular Weight |
440.15 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-2,2-dimethylnonanal |
InChI |
InChI=1S/C11H7F15O/c1-4(2,3-27)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h3H,1-2H3 |
InChI Key |
MYRRLOYMVATXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


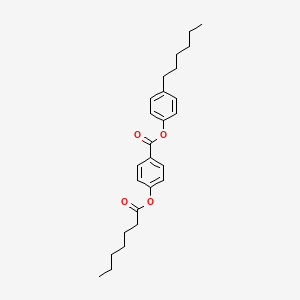
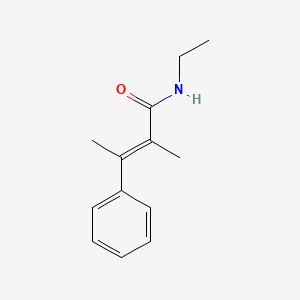

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

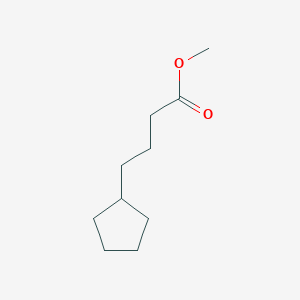
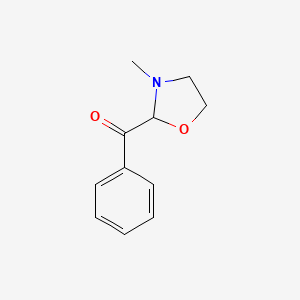
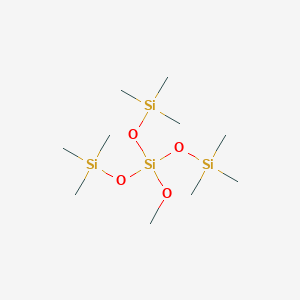

![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

